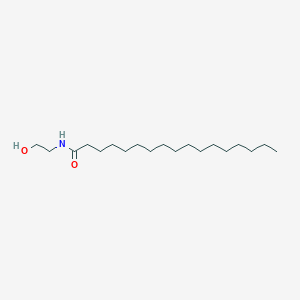

N-(2-Hydroxyethyl)heptadecanamide

Descripción general

Descripción

Heptadecanoil Etanolamida es una amida de ácido graso, una clase de lípidos bioactivos formados por la condensación de un ácido graso con una amina, específicamente etanolamina en este caso. Este compuesto es estructuralmente similar a otras amidas como la anandamida, pero presenta un esqueleto de ácido heptadecanoico . Es conocida por sus significativas actividades fisiológicas, particularmente en la regulación del sistema endocannabinoide .

Métodos De Preparación

La Heptadecanoil Etanolamida se puede sintetizar a través de varios métodos. Una ruta sintética común involucra la reacción de ácido heptadecanoico con etanolamina en condiciones específicas. Este proceso normalmente requiere el uso de un agente deshidratante para facilitar la formación del enlace amida . Los métodos de producción industrial pueden implicar procesos más escalables, como el uso de cloruro de margaroil y monoetanolamina .

Análisis De Reacciones Químicas

La Heptadecanoil Etanolamida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo amida en una amina, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de litio y aluminio) y nucleófilos (por ejemplo, haluros de alquilo). Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pain Management and Inflammation

N-(2-Hydroxyethyl)heptadecanamide has been studied for its role in modulating pain and inflammation. It is known to enhance the response of cells to anandamide (AEA), a naturally occurring endocannabinoid, which is crucial for pain signaling pathways. In vitro studies demonstrated that this compound significantly potentiates the Ca²⁺ influx response to AEA in human recombinant VR1 expressing cells, indicating its potential as a therapeutic agent in pain management .

Neuroprotection

Research indicates that this compound may have neuroprotective properties. By inhibiting the enzyme N-acylethanolamine acid amidase (NAAA), which deactivates PEA, this compound could prolong the action of endogenous analgesics and anti-inflammatory agents. Studies have shown that modifications to the acyl chain length can affect substrate recognition and hydrolysis by NAAA, suggesting that this compound's structure could be optimized for enhanced therapeutic effects .

Analytical Chemistry

Due to its synthetic nature, this compound serves as an internal standard in quantitative analyses of fatty acid ethanolamides. Its unique chemical structure allows researchers to accurately measure concentrations of similar compounds in biological samples, facilitating studies on lipid signaling pathways and their implications in various diseases .

Case Study 1: Pain Modulation

A study conducted on HEK293 cells expressing human VR1 demonstrated that this compound significantly increased the Ca²⁺ influx when combined with AEA. This finding suggests its potential use in developing new analgesic therapies targeting cannabinoid receptors .

Case Study 2: Neuroprotective Effects

In animal models of neurodegeneration, compounds similar to this compound have shown promise in reducing inflammation and protecting neuronal cells from damage. The inhibition of NAAA by these compounds has been linked to improved outcomes in models of chronic pain and neurodegenerative diseases .

Mecanismo De Acción

La Heptadecanoil Etanolamida ejerce sus efectos al interactuar con receptores y enzimas celulares que forman parte del sistema endocannabinoide. Este sistema juega un papel crítico en la regulación de procesos fisiológicos como el dolor, la inflamación y la respuesta inmune . El compuesto potencia la respuesta de la entrada de calcio a la etanolamida de araquidonilo en las células que expresan VR1 recombinante humano, lo que indica su papel en la modulación de la actividad del receptor .

Comparación Con Compuestos Similares

La Heptadecanoil Etanolamida es similar a otras amidas de ácidos grasos, como:

Palmitoiletanolamida: Este compuesto también tiene propiedades antiinflamatorias, pero presenta un esqueleto de ácido palmítico en lugar de ácido heptadecanoico.

La singularidad de la Heptadecanoil Etanolamida radica en su cadena de ácidos grasos de número impar (17 carbonos), que no se encuentra comúnmente en los tejidos naturales .

Actividad Biológica

N-(2-Hydroxyethyl)heptadecanamide, also known as heptadecanamide or a fatty acid amide, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H37NO2

- Molecular Weight : 299.5 g/mol

- CAS Number : 14455177

This compound exhibits several biological activities that are primarily mediated through its interaction with various cellular pathways:

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins. In particular, it has been shown to upregulate pro-apoptotic genes such as BAX and downregulate anti-apoptotic genes like BCL-2, leading to increased apoptosis in cancerous cells .

- Cell Cycle Regulation : The compound influences cell cycle progression by upregulating P21 and P53, which are crucial for cell cycle arrest and tumor suppression. This regulatory mechanism is vital for its anticancer effects .

- Neuroprotective Effects : this compound is also being studied for its neuroprotective properties. It has been suggested that it may play a role in reducing neuroinflammation and promoting neuronal survival under stress conditions .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). The compound alters nuclear morphology and impairs wound healing capabilities in these cells, further supporting its potential as an anticancer agent .

Case Studies

A notable case study involved the extraction of this compound from the endophytic fungus Colletotrichum gloeosporioides, which was associated with the medicinal plant Oroxylum indicum. The study utilized advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) for isolation and characterization. The findings indicated significant anticancer activity against human breast cancer cell lines, validating the therapeutic potential of this compound .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis, regulates cell cycle, inhibits proliferation in cancer cells |

| Neuroprotective | Reduces neuroinflammation, promotes neuronal survival |

| Mechanism of Action | Modulates apoptotic pathways (BAX, BCL-2), influences P21 and P53 expression |

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)heptadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFMSAXQJECNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560544 | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53832-59-0 | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)heptadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?

A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.

Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?

A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.